molecular formula C12H11N5O B1677068 o6-Benzylguanine CAS No. 19916-73-5

o6-Benzylguanine

Cat. No. B1677068
CAS RN: 19916-73-5
M. Wt: 241.25 g/mol
InChI Key: KRWMERLEINMZFT-UHFFFAOYSA-N
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Description

O6-Benzylguanine (O6-BG) is a synthetic derivative of guanine . It is an antineoplastic agent and is often used to examine DNA repair mechanisms . It acts as an inhibitor of O6-methylguanine DNA methyltransferase (MGMT), an enzyme that repairs damage to guanine residues in DNA .


Synthesis Analysis

O6-Benzylguanine has been used in various studies to overcome alkylguanine DNA alkyltransferase (AGT)-mediated tumor cell resistance . The synthesis of O6-Benzylguanine involves standard protocols on automated synthesizers using mild/fast deprotection phosphoramidites, reagents, and columns .


Molecular Structure Analysis

The molecular structure of O6-Benzylguanine consists of a guanine base with a benzyl group attached to the O6 position . The chemical formula is C₁₂H₁₁N₅O . Further details about its molecular structure can be found in various resources .


Chemical Reactions Analysis

O6-Benzylguanine acts as a substrate for the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT/AGT), which transfers its benzyl group to the AGT cysteine residue, thereby irreversibly inactivating AGT and preventing DNA repair . This inactivation of AGT leads to an interruption of DNA repair .


Physical And Chemical Properties Analysis

O6-Benzylguanine has a molar mass of 241.254 g·mol−1 and a density of 1.432 g/mL . It has a chemical formula of C₁₂H₁₁N₅O .

Scientific Research Applications

1. Pharmacokinetics and Metabolism in Humans

O6-Benzylguanine is known for its ability to inactivate the DNA repair protein O6-alkylguanine-DNA alkyl-transferase (AGT) and enhances sensitivity to nitrosoureas in tumor-cell lines and tumor-bearing animals. A study conducted on cancer patients revealed that O6-Benzylguanine rapidly converts to its major metabolite, O6-Benzyl-8-oxoguanine, and contributes to an effective depletion of AGT activity in lymphocytes (Dolan et al., 1998).

2. Depletion of Mammalian O6-alkylguanine-DNA Alkyltransferase Activity

O6-Benzylguanine is highly effective in depleting alkyltransferase activity of cultured human colon tumor cells, indicating its potential in investigating the role of DNA repair protein in carcinogenesis and increasing the effectiveness of chemotherapeutic agents (Dolan, Moschel, & Pegg, 1990).

3. Enhancing Tumor Sensitivity to Chemotherapeutic Agents

A study demonstrated that O6-Benzylguanine could enhance the sensitivity of human glioma and colon tumor cells to alkylnitrosoureas, which suggests its potential role in combination with chemotherapeutic agents to improve their therapeutic index (Mitchell, Moschel, & Dolan, 1992).

4. Impact on Human O6-alkylguanine-DNA Alkyltransferase Mutations

Research on the human AGT sequence and its reaction with O6-Benzylguanine provides insights into the development of AGT inactivators that could maximize potential in cancer chemotherapy (Crone, Goodtzova, Edara, & Pegg, 1994).

5. Biodistribution and Metabolism in Mammalian Systems

Investigations into the biodistribution and metabolism of O6-Benzylguanine in rats and mice revealed significant insights into its metabolites and their respective therapeutic index, which is crucial for its application in combination with chemotherapeutic agents (Dolan, Chae, Pegg, Mullen, Friedman, & Moschel, 1994).

6. Pharmacokinetics in Pediatric Patients

with Central Nervous System TumorsA pharmacokinetic study in pediatric patients with brain tumors demonstrated that O6-Benzylguanine (O6BG) could irreversibly inactivate the DNA repair protein alkylguanine-alkyltransferase, enhancing the cytotoxicity of nitrosoureas. This study provided valuable data on the pharmacokinetics of O6BG and its active metabolite in a pediatric population, which is crucial for determining appropriate dosing and evaluating therapeutic potential in this group (Neville et al., 2004).

7. New Inactivators of Human O6-alkylguanine-DNA Alkyltransferase

Research on various derivatives of O6-Benzylguanine indicated that specific substitutions can significantly enhance the effectiveness of these compounds in inactivating AGT in human colon tumor cells. These findings are critical for developing new chemotherapeutic adjuvants to increase the effectiveness of treatments involving DNA guanine modifications (Chae et al., 1995).

8. Pharmacokinetics in Nonhuman Primates

A study on nonhuman primates revealed the plasma and cerebrospinal fluid pharmacokinetics of O6-Benzylguanine and its active metabolite. This research provides a rationale for using O6-Benzylguanine as a chemosensitizing agent for brain tumors, given its effective CSF penetration (Berg et al., 1995).

Safety And Hazards

O6-Benzylguanine is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is also a potential source of resistance to chemotherapeutic alkylating agents .

properties

IUPAC Name

6-phenylmethoxy-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWMERLEINMZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20173700
Record name O(6)-Benzylguanine
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Molecular Weight

241.25 g/mol
Source PubChem
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Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500408
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

o6-Benzylguanine

CAS RN

19916-73-5
Record name 6-(Phenylmethoxy)-9H-purin-2-amine
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Record name O(6)-Benzylguanine
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Record name 6-(Phenylmethoxy)-1H-purin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,070
Citations
ME Dolan, AE Pegg - Clinical cancer research: an official journal of the …, 1997 - AACR
… O6-Benzylguanine provides a means to effectively inactivate … Phase I clinical trials of the combination of O6-benzylguanine and 1,3-… Altered AGT proteins resistant to O6-benzylguanine …
Number of citations: 286 aacrjournals.org
AE Pegg, M Boosalis, L Samson, RC Moschel… - Biochemistry, 1993 - ACS Publications
… In the present work, we have investigatedin detail, using the purified human protein, the mechanism by which O6benzylguanine causes the inactivation of alkyltransferase. This …
Number of citations: 223 pubs.acs.org
MS Bobola, JR Silber, RG Ellenbogen, JR Geyer… - Clinical Cancer …, 2005 - AACR
… O6-Benzylguanine increases BCNU cytotoxicity in pediatric glioma and medulloblastoma … that were incubated continuously with 20 μmol/L O6-benzylguanine (×) or DMSO solvent (○) …
Number of citations: 122 aacrjournals.org
JA Quinn, A Desjardins, J Weingart, H Brem… - J Clin Oncol, 2005 - academia.edu
Purpose We conducted a two-phase clinical trial in patients with progressive malignant glioma (MG). The first phase of this trial was designed to determine the dose of O6-BG effective in …
Number of citations: 228 www.academia.edu
KY Tserng, ST Ingalls, EM Boczko… - The Journal of …, 2003 - Wiley Online Library
O 6 ‐Benzylguanine and its metabolite, 8‐oxo‐O 6 ‐benzylguanine, are equally potent inhibitors of the DNA repair enzyme, O 6 ‐alkylguanine‐DNA alkyltransferase. Pharmacokinetic …
Number of citations: 20 accp1.onlinelibrary.wiley.com
ME Dolan, RC Moschel… - Proceedings of the …, 1990 - National Acad Sciences
… inactivated by exposure to O6-benzylguanine or the p-… : incubation with 2.5 microM O6-benzylguanine led to more than … O6-Benzylguanine was highly effective in depleting the …
Number of citations: 538 www.pnas.org
C Mannem, Y Xu - Biomedical Chromatography, 2020 - Wiley Online Library
O 6 ‐benzylguanine (O 6 BG) is an inhibitor of O 6 ‐alkylguanine‐DNA alkyltransferase (AGT). It binds to AGT by transferring its benzyl moiety to the cysteine residue at the active site of …
MY Chae, K Swenn, S Kanugula… - Journal of medicinal …, 1995 - ACS Publications
… effective than O6benzylguanine at inactivating AGTin intact HT29 colontumor cells. … -DNA alkyltransferase by exposure to O6benzylguanine leads to a dramatic enhancement in the …
Number of citations: 104 pubs.acs.org
J Murakami, YJ Lee, S Kokeguchi… - Oncology …, 2007 - spandidos-publications.com
… We also investigated the effects of MGMT depletion by O6-benzylguanine (O6-BG), a potent inhibitor of MGMT. The 5-FU treatment uniformly depleted protein and mRNA expression of …
Number of citations: 75 www.spandidos-publications.com
SR Wedge, ES Newlands - British journal of cancer, 1996 - nature.com
The effect of the O6-alkylguanine-DNA alkyltransferase (AGT) inhibitor, O6-benzylguanine (O6-BG), on the anti-tumour activity of 8-carbamoyl-3-methylimidazo [5, 1-d]-1, 2, 3, 5-tetrazine…
Number of citations: 113 www.nature.com

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